Methyl 4-bromo-2-nitrobenzoate
CAS No.: 158580-57-5
Cat. No.: VC21082446
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 158580-57-5 |
---|---|
Molecular Formula | C8H6BrNO4 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | methyl 4-bromo-2-nitrobenzoate |
Standard InChI | InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 |
Standard InChI Key | YTWDMAAPIWOIFZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Canonical SMILES | COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Introduction
Basic Information and Identification
Methyl 4-bromo-2-nitrobenzoate is an aromatic compound characterized by a benzoic acid framework with specific functional group substitutions. It contains a bromine atom at the 4-position and a nitro group at the 2-position of the benzene ring, as well as a methyl ester group.
Identification Parameters
The compound can be identified through multiple chemical identifiers as summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 158580-57-5 |
Molecular Formula | C8H6BrNO4 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | methyl 4-bromo-2-nitrobenzoate |
InChI | InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 |
InChIKey | YTWDMAAPIWOIFZ-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C=C(C=C1)Br)N+[O-] |
Physical and Chemical Properties
Methyl 4-bromo-2-nitrobenzoate possesses distinct physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
The physical characteristics of the compound are summarized below:
Property | Value | Note |
---|---|---|
Physical State | Likely crystalline solid | Based on similar compounds |
Boiling Point | 327.6±22.0 °C | Predicted value |
Density | 1.673±0.06 g/cm³ | Predicted value |
Color | Likely pale yellow to white | Based on similar nitrobenzoates |
Solubility | Soluble in organic solvents | Common for similar compounds |
These physical properties are primarily based on predicted values rather than experimental measurements .
Structural Features
The molecular structure of methyl 4-bromo-2-nitrobenzoate contains several important features:
Structural Feature | Count |
---|---|
Heavy Atoms | 14 |
Aromatic Heavy Atoms | 6 |
Fraction Csp³ | 0.12 |
Rotatable Bonds | 3 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 0 |
These structural features contribute to the compound's reactivity and interactions with biological systems .
Chemical Reactivity and Reactions
The chemical reactivity of methyl 4-bromo-2-nitrobenzoate is largely influenced by its functional groups: the bromine atom, nitro group, and methyl ester.
Reduction of the Nitro Group
One of the most significant reactions of methyl 4-bromo-2-nitrobenzoate is the reduction of the nitro group to an amino group. This can be achieved through various reduction methods:
Iron-Mediated Reduction
A documented synthesis involves:
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Reaction with iron powder in acetic acid
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Stirring at room temperature for 2 hours
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Basification with 10% sodium carbonate
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Extraction with ethyl acetate
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Purification by flash chromatography
This method has yielded an 85% conversion to methyl 4-bromo-2-aminobenzoate .
The reaction can be represented as:
Methyl 4-bromo-2-nitrobenzoate + Fe + CH₃COOH → Methyl 4-bromo-2-aminobenzoate
Applications and Uses
Methyl 4-bromo-2-nitrobenzoate serves multiple functions in chemical research and industrial applications.
Synthetic Intermediate
The compound functions as an important synthetic intermediate in the preparation of more complex molecules. Documented applications include:
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Precursor in the synthesis of 1H-Indole-7-carboxylic acid, 4-bromo-, methyl ester
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Building block in medicinal chemistry for pharmaceutical development
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Intermediate in the synthesis of specialized chemical reagents
Research Applications
In research settings, methyl 4-bromo-2-nitrobenzoate is utilized for:
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Structure-activity relationship studies in drug development
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Development of new synthetic methodologies
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Preparation of compounds with potential biological activity
Comparison with Similar Compounds
To better understand the properties and behavior of methyl 4-bromo-2-nitrobenzoate, it is instructive to compare it with structurally related compounds.
Methyl 2-Bromo-4-nitrobenzoate
Methyl 2-bromo-4-nitrobenzoate is an isomeric compound with the same molecular formula (C8H6BrNO4) but a different substitution pattern:
Property | Methyl 4-bromo-2-nitrobenzoate | Methyl 2-bromo-4-nitrobenzoate |
---|---|---|
CAS Number | 158580-57-5 | 100959-22-6 |
Molecular Weight | 260.04 g/mol | 260.04 g/mol |
Melting Point | Not reported | 84°C |
Physical State | Not specifically reported | Yellow crystalline powder |
Position of Br | 4-position | 2-position |
Position of NO₂ | 2-position | 4-position |
This different substitution pattern leads to distinct reactivity profiles and physical properties .
Methyl 4-bromo-2-bromomethyl-benzoate
Another related compound is methyl 4-bromo-2-bromomethyl-benzoate:
Property | Methyl 4-bromo-2-nitrobenzoate | Methyl 4-bromo-2-bromomethyl-benzoate |
---|---|---|
CAS Number | 158580-57-5 | 78471-43-9 |
Molecular Formula | C8H6BrNO4 | C9H8Br2O2 |
Molecular Weight | 260.04 g/mol | 307.97 g/mol |
Functional Group at 2-position | Nitro (-NO₂) | Bromomethyl (-CH₂Br) |
The bromomethyl group in place of the nitro group significantly alters the reactivity and synthetic utility of this related compound .
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